2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine
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Overview
Description
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine is a complex organometallic compound that features a unique structure incorporating antimony and sulfur atoms
Preparation Methods
The synthesis of 2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine typically involves the reaction of phenyl-substituted precursors with antimony and sulfur sources under controlled conditions The reaction conditions often require an inert atmosphere to prevent oxidation and may involve the use of solvents such as toluene or dichloromethane
Chemical Reactions Analysis
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can stabilize metal centers and facilitate various catalytic processes.
Biology: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the context of its interactions with biological macromolecules.
Industry: While industrial applications are limited, its role in the development of new materials and catalysts is of significant interest.
Mechanism of Action
The mechanism by which 2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine exerts its effects involves its interaction with metal centers and biological targets. The sulfur and antimony atoms in the compound can coordinate with metal ions, influencing their reactivity and stability. In biological systems, the compound may interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar compounds to 2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine include:
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiin: A closely related compound with similar structural features.
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithione: Another variant with different oxidation states of sulfur.
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiol: A compound with thiol groups instead of thioether groups.
The uniqueness of this compound lies in its specific arrangement of antimony and sulfur atoms, which imparts distinct chemical and physical properties.
Properties
CAS No. |
828938-08-5 |
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Molecular Formula |
C10H9S4Sb |
Molecular Weight |
379.2 g/mol |
IUPAC Name |
2-phenyl-5,6-dihydro-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine |
InChI |
InChI=1S/C6H5.C4H6S4.Sb/c1-2-4-6-5-3-1;5-3-4(6)8-2-1-7-3;/h1-5H;5-6H,1-2H2;/q;;+2/p-2 |
InChI Key |
HQXRNJKJYMXTFD-UHFFFAOYSA-L |
Canonical SMILES |
C1CSC2=C(S1)S[Sb](S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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